molecular formula C5H9ClN2 B13847829 2-Amino-1-methylpyrrole hydrochloride

2-Amino-1-methylpyrrole hydrochloride

Cat. No.: B13847829
M. Wt: 132.59 g/mol
InChI Key: PQSIVSNHVMVBGI-UHFFFAOYSA-N
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Description

2-Amino-1-methylpyrrole hydrochloride is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

2-Amino-1-methylpyrrole hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylpyrrole hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.

    2-Aminopyrrole: Similar to 2-Amino-1-methylpyrrole hydrochloride but lacks the methyl group.

    1-Methylpyrrole: Contains a methyl group but lacks the amino substitution.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This dual substitution enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

1-methylpyrrol-2-amine;hydrochloride

InChI

InChI=1S/C5H8N2.ClH/c1-7-4-2-3-5(7)6;/h2-4H,6H2,1H3;1H

InChI Key

PQSIVSNHVMVBGI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1N.Cl

Origin of Product

United States

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